1-(Bromomethyl)cyclooct-1-ene

Description

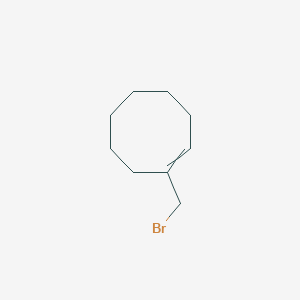

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBUUIZEZFZIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50769655 | |

| Record name | 1-(Bromomethyl)cyclooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139615-92-2 | |

| Record name | 1-(Bromomethyl)cyclooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organic Chemistry

In the landscape of contemporary organic synthesis, the development of efficient and selective methods for constructing complex molecular frameworks is a paramount goal. Within this pursuit, functionalized cycloalkenes serve as powerful building blocks due to their inherent conformational features and the presence of reactive sites. Among these, allylic halides, such as 1-(bromomethyl)cyclooct-1-ene, are of particular interest. These compounds possess a halogen atom adjacent to a carbon-carbon double bond, a structural motif that imparts a unique reactivity profile.

The cyclooctene (B146475) ring system itself presents distinct conformational and stereochemical challenges and opportunities compared to smaller ring systems like cyclohexene. The larger ring size allows for greater flexibility and the potential for accessing unique three-dimensional structures. The introduction of a reactive bromomethyl group onto this scaffold creates a bifunctional molecule, where both the double bond and the allylic bromide can participate in a wide array of chemical transformations. This dual reactivity makes this compound a valuable tool for synthetic chemists aiming to build intricate molecular targets.

Significance As a Versatile Synthetic Intermediate

The significance of 1-(bromomethyl)cyclooct-1-ene lies in its versatility as a synthetic intermediate. The allylic bromide functionality is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility, enabling chemists to readily modify the molecule and incorporate it into larger, more complex structures.

Furthermore, the double bond within the cyclooctene (B146475) ring can undergo a variety of addition reactions, such as hydrogenation, epoxidation, and dihydroxylation, providing further avenues for molecular diversification. The interplay between the reactivity of the allylic bromide and the double bond allows for sequential and controlled functionalization, making it a strategic component in multistep syntheses.

One of the primary methods for the synthesis of this compound involves the allylic bromination of cyclooctene derivatives. A common approach utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN). smolecule.com This reaction proceeds via a free radical chain mechanism, selectively introducing a bromine atom at the allylic position. smolecule.com For instance, refluxing cyclooctene with NBS and AIBN in a non-polar solvent can yield this compound. smolecule.com Another method involves photochemical initiation, where UV light can be used to generate bromine radicals from NBS. smolecule.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C9H15Br |

| Molecular Weight | 203.12 g/mol nih.govbiosynth.com |

| IUPAC Name | This compound |

| CAS Number | 139615-92-2 smolecule.com |

Note: The properties listed are based on available data and may vary depending on the source.

Overview of Research Trajectories

Multi-Step Convergent Synthetic Approaches

Development of Efficient and Scalable Protocols

The most direct and widely employed method for the synthesis of this compound is the allylic bromination of a suitable precursor, typically 1-methylcyclooctene. This transformation is a free-radical substitution reaction where a hydrogen atom on the methyl group (the allylic position) is replaced by a bromine atom.

The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent, is the standard protocol for this type of transformation. masterorganicchemistry.commasterorganicchemistry.com The primary advantage of using NBS is its ability to provide a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is critical for achieving selectivity, as high concentrations of Br₂ would favor the competing electrophilic addition reaction across the double bond of the cyclooctene ring. masterorganicchemistry.commasterorganicchemistry.com

The reaction is initiated by either photochemical means (UV light) or the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via a radical chain reaction. libretexts.org An initiator generates a bromine radical, which then abstracts a hydrogen atom from the allylic methyl group of 1-methylcyclooctene. This step is favored because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron between the primary methyl carbon and the tertiary carbon of the double bond. chemistrysteps.comlibretexts.orglibretexts.org This stabilized radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form this compound and a new bromine radical, which continues the chain. libretexts.org

For the development of scalable protocols, reaction conditions must be carefully optimized. Non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used, in which the byproduct, succinimide, is insoluble and can be easily removed by filtration. thieme-connect.delibretexts.org However, due to toxicity concerns, alternative solvents are often sought. The efficiency of the reaction is dependent on factors such as temperature, the concentration of the initiator, and the rate of initiation. For industrial-scale synthesis, transitioning from batch to continuous flow reactors can offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater consistency. While not specifically detailed for this exact compound, flow chemistry has been successfully applied to related processes, such as the photoisomerization of cyclooctene derivatives, highlighting its potential for scalable production. nih.gov

Table 1: Typical Reaction Conditions for Allylic Bromination

| Parameter | Condition | Purpose | Reference |

| Substrate | 1-Methylcyclooctene | Starting material with the required allylic position. | N/A |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, sustained concentration of bromine. | masterorganicchemistry.comlibretexts.org |

| Initiator | AIBN or Benzoyl Peroxide / UV Light | Initiates the radical chain reaction. | masterorganicchemistry.commasterorganicchemistry.com |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvent | Inert medium; facilitates byproduct removal. | libretexts.orglibretexts.org |

| Conditions | Reflux | Provides thermal energy to drive the reaction. | libretexts.org |

Stereochemical Control in Synthesis of Analogs

While this compound itself is an achiral molecule, the synthesis of its substituted analogs introduces the challenge of stereochemical control. If the cyclooctene ring bears additional substituents, the introduction of the bromomethyl group can result in the formation of diastereomers.

Standard radical allylic bromination reactions are generally not stereoselective, meaning that if the reaction creates a new stereocenter, a racemic mixture of enantiomers is typically formed. chemistrysteps.com Similarly, if the substrate already contains a stereocenter, the reaction may produce a mixture of diastereomers with little to no selectivity.

However, achieving diastereoselectivity is possible by introducing steric or conformational constraints within the substrate. The eight-membered ring of cyclooctene is conformationally flexible, but this flexibility can be restricted by the introduction of fused ring systems or bulky substituents. Research on the synthesis of complex molecules containing substituted cyclooctene rings has shown that such conformational biases can effectively control the stereochemical outcome of reactions. For instance, in a synthetic route toward the natural product hyacinthacine A2, a substituted 5-aza-cis-cyclooctene bearing a trans-fused acetonide was subjected to photoisomerization. nih.gov The rigid acetonide group created a significant energy difference between the two possible diastereomeric transition states, leading to the highly selective formation of a single planar chiral trans-cyclooctene (B1233481). nih.gov This principle of using a pre-existing stereocenter to direct the stereochemistry of a subsequent modification on the cyclooctene ring is directly applicable to the synthesis of stereochemically defined analogs of this compound. By starting with a chiral, substituted 1-methylcyclooctene, the allylic bromination could, in principle, be directed to one face of the molecule, leading to a specific diastereomer.

Table 2: Strategies for Stereochemical Control in Analog Synthesis

| Strategy | Principle | Expected Outcome | Reference |

| Substrate Control | Use of a chiral substrate with bulky substituents or a fused ring system. | Conformational rigidity directs the approach of the reagent to one face of the molecule. | nih.gov |

| Chiral Reagents/Catalysts | Employment of chiral auxiliaries or catalysts. | The chiral environment of the reagent/catalyst favors one stereochemical pathway over the other. | nih.gov |

Enantioselective Synthesis Pathways

The synthesis of a single enantiomer of a chiral analog of this compound requires an enantioselective approach. Asymmetric synthesis aims to create a new chiral element within a molecule in a way that produces one enantiomer in excess of the other. masterorganicchemistry.com Direct enantioselective radical allylic bromination remains a significant challenge in synthetic chemistry. Therefore, alternative strategies are typically employed to access chiral cyclooctene derivatives.

One powerful method is the use of transition-metal-catalyzed asymmetric reactions. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for synthesizing a wide variety of chiral molecules. uwindsor.ca This approach could be used to construct a chiral cyclooctene precursor that is then converted to the desired bromomethyl analog.

Another strategy involves the use of chiral catalysts to control reactions that install bromine. While not a direct allylic bromination, the enantioselective bromocyclization of allylic amides using a chiral BINAP-based catalyst demonstrates that a chiral environment can induce high enantioselectivity in reactions involving NBS. nih.gov This suggests the potential for developing catalytic systems that could achieve enantioselective allylic bromination.

Furthermore, methods have been developed for the enantioconvergent synthesis of related compounds. For instance, racemic cyclic allylic bromides can be converted into highly enantioenriched allylboronates using a chiral copper-guanidine catalyst. researchgate.net This type of kinetic resolution, where one enantiomer of the starting material reacts faster than the other, or a process where both enantiomers are converted to a single enantiomeric product, could be a viable pathway for producing chiral analogs.

Finally, classical resolution of a racemic mixture of a chiral this compound analog is also a feasible, albeit less elegant, approach. This can be achieved by derivatizing the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means like chromatography or crystallization, followed by removal of the chiral auxiliary. Chiral trans-cyclooctenes have been successfully separated using liquid column chromatography with a chiral stationary phase. chemistryviews.org

Nucleophilic Substitution Reactions

The bromomethyl group attached to the cyclooctene ring is the primary site for nucleophilic substitution reactions. As a primary allylic halide, it can react through different mechanistic pathways depending on the reaction conditions.

S_N1 and S_N2 Mechanistic Studies on the Bromomethyl Group

The substrate this compound possesses a primary carbon center bonded to the leaving group (bromine), which typically favors the bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration in a single, concerted step. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

However, the substrate is also allylic, meaning the carbon-bromine bond is adjacent to a carbon-carbon double bond. This structural feature allows for the stabilization of a carbocation intermediate through resonance, should the leaving group depart first. This stabilized primary allylic carbocation opens up the possibility of a unimolecular nucleophilic substitution (S_N1) mechanism. masterorganicchemistry.com The S_N1 pathway proceeds in a stepwise manner, with the rate-determining first step being the formation of the carbocation. masterorganicchemistry.com The subsequent attack by a nucleophile is fast and can occur from either face of the planar carbocation, potentially leading to a mixture of products. masterorganicchemistry.com

The competition between the S_N1 and S_N2 pathways is therefore a central aspect of the reactivity of this compound. The outcome is highly sensitive to factors such as the nature of the nucleophile, the solvent, and the temperature. Strong, unhindered nucleophiles tend to favor the S_N2 mechanism, while weaker nucleophiles and conditions that promote carbocation stability favor the S_N1 pathway. libretexts.orgmasterorganicchemistry.com

Derivatization via Nucleophilic Attack

This compound can serve as a versatile precursor for the synthesis of a variety of cyclooctene derivatives through nucleophilic substitution. A range of nucleophiles can be employed to displace the bromide and install new functional groups. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding allylic alcohols or ethers. The use of cyanide ion introduces a nitrile group, which can be further elaborated. Amines can also act as nucleophiles to produce the corresponding allylic amines. A patent describing the reaction of the analogous 1-bromo-2-(bromomethyl)cyclohept-1-ene with a phenoxide nucleophile in the presence of a base like cesium carbonate highlights a typical synthetic application. google.com

Intramolecular Rearrangement Reactions

The formation of a carbocation intermediate during S_N1-type reactions of this compound opens the door to complex intramolecular rearrangements. The flexibility of the eight-membered ring allows for unique spatial interactions that are not as prevalent in smaller or more rigid systems.

Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)

Once the 1-(cyclooct-1-en-1-yl)methyl cation is formed, it is susceptible to rearrangements that lead to more stable structures. libretexts.org While the initial primary allylic carbocation is stabilized by resonance, rearrangements within the medium-sized ring are common. Of particular significance are transannular hydride shifts, where a hydride ion migrates from one carbon atom across the ring to the carbocationic center. Solvolysis studies of other cyclooctyl systems have provided strong evidence for such processes, with the cyclooctyl cation being the first experimentally observed μ-hydrido-bridged carbocation. acs.org This indicates a strong thermodynamic driving force for hydride shifts across the ring (e.g., from C5 to C1) to form a more stable secondary or tertiary carbocation, which can then be trapped by the nucleophile. acs.org This can result in a product portfolio where the new substituent is located at a different position on the ring from the original bromomethyl group.

Ring Expansion and Ring Contraction Phenomena

While classical ring expansion and contraction reactions are driven by changes in ring strain, the most prominent rearrangement phenomenon in the cyclooctenyl system is transannular cyclization. chemistrysteps.cometsu.edu This process involves the formation of a new bond between two non-adjacent atoms within the ring, leading to a bicyclic product. The formation of the carbocation from this compound can be followed by the attack of the C5=C6 double bond (in an isomer) or other suitable positions on the carbocationic center, leading to the formation of bicyclic skeletons.

Studies on analogous systems provide strong precedent for such transformations. For example, treatment of 5-aza-trans-cyclooctene with bromine results in a stereospecific transannular cyclization to yield a bicyclic pyrrolizidine (B1209537) framework. nih.govnih.gov These reactions demonstrate the conformational predisposition of the eight-membered ring to facilitate intramolecular bond formation.

| Starting Material Analogue | Reaction Conditions | Product Type | Reference |

| 5-Aza-trans-cyclooctene | Bromine (Br₂) | Brominated Bicyclic Pyrrolizidine | nih.gov |

| 5-Aza-trans-cyclooctene | Aqueous Acid | Bicyclic Pyrrolizidine (via hydroamination) | scispace.com |

| 1-Aza-4-cyclooctene | Various reagents | Bicyclic products | acs.org |

These examples strongly suggest that the carbocation derived from this compound would likely undergo similar transannular cyclizations, competing with simple nucleophilic substitution and hydride shifts, to yield stable bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane derivatives.

Wagner-Meerwein and Pinacol-Type Rearrangements in Alicyclic Systems

Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the formation of more stable carbocation intermediates. The Wagner-Meerwein rearrangement involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orgsioc-journal.cnnumberanalytics.com While specific studies on this compound are not extensively documented, its potential to undergo such rearrangements can be inferred from the behavior of similar alicyclic systems.

Solvolysis of this compound, for instance in a protic solvent like ethanol, would lead to the formation of an allylic carbocation upon departure of the bromide ion. This primary allylic carbocation is stabilized by resonance with the double bond. However, the inherent flexibility of the cyclooctyl ring could facilitate various rearrangements to form more stable secondary or tertiary carbocations, potentially leading to a mixture of products. These rearrangements within the cyclooctyl system can be complex, involving transannular hydride shifts (1,3- or 1,5-shifts) to form bicyclic structures. stir.ac.uk

Pinacol-type rearrangements are characteristic of 1,2-diols under acidic conditions, proceeding through a carbocation intermediate followed by migration of an alkyl or aryl group. youtube.com While this compound itself does not possess the diol functionality, it can be a precursor to substrates that undergo analogous rearrangements. For example, epoxidation of the double bond followed by acid-catalyzed ring-opening would generate a carbocation adjacent to a carbon bearing a hydroxyl group, setting the stage for a pinacol-like rearrangement.

Acid-Catalyzed Rearrangements of Cycloalkenes

The treatment of cycloalkenes with acid can induce a variety of rearrangements, often leading to changes in ring size or the formation of bicyclic products. In the case of this compound, protonation of the double bond would generate a tertiary carbocation. This carbocation can then undergo a cascade of rearrangements. researchgate.net

A pertinent analogy is the acid-catalyzed rearrangement of cyclooctenyl phenyl ethers. Under strongly acidic conditions (e.g., CF3SO3H), a Cope rearrangement is followed by a 1,2-alkyl shift in the protonated intermediate, leading to a ring-contracted product. mdpi.comresearchgate.net This suggests that under acidic conditions, this compound could potentially undergo not only rearrangements involving the bromomethyl group but also significant skeletal transformations of the cyclooctene ring itself.

Table 1: Potential Products from Acid-Catalyzed Rearrangement of a Cyclooctene Derivative

| Starting Material | Acid Catalyst | Major Rearrangement Product | Reference |

| Cyclooctenyl phenyl ether | TsOH·H₂O | 2-(Cyclooct-2-en-1-yl)phenol | mdpi.com |

| Cyclooctenyl phenyl ether | CF₃SO₃H | Ring-contracted quinoid derivative | mdpi.comresearchgate.net |

Intermolecular Addition Reactions to the Cyclooctene Moiety

The double bond in this compound is susceptible to attack by various electrophiles, leading to intermolecular addition reactions.

Electrophilic Halogenation and Hydrohalogenation

The addition of halogens, such as bromine (Br₂), to an alkene proceeds via an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate. chemguide.co.ukchemguide.co.uklibretexts.org Subsequent attack by a bromide ion from the anti-face results in the formation of a vicinal dibromide. chemguide.co.ukchemguide.co.uklibretexts.org In the case of this compound, this would yield a 1,2-dibromo-1-(bromomethyl)cyclooctane.

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. This reaction typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. masterorganicchemistry.com For this compound, protonation of the double bond would lead to a tertiary carbocation at the C1 position. Subsequent attack by the bromide ion would result in the formation of 1-bromo-1-(bromomethyl)cyclooctane.

Table 2: Predicted Products of Halogenation and Hydrohalogenation

| Reagent | Predicted Major Product | Mechanism Highlights |

| Br₂ | 1,2-Dibromo-1-(bromomethyl)cyclooctane | Formation of a cyclic bromonium ion intermediate, followed by anti-addition of bromide. chemguide.co.ukchemguide.co.uklibretexts.org |

| HBr | 1-Bromo-1-(bromomethyl)cyclooctane | Markovnikov addition via a tertiary carbocation intermediate. masterorganicchemistry.com |

Regio- and Stereoselective Addition of Selenium Dihalides

The addition of selenium dihalides, such as selenium dibromide (SeBr₂), to alkenes is a well-established method for the introduction of selenium into organic molecules. These reactions often proceed with high regio- and stereoselectivity. nih.govresearchgate.net The addition of SeBr₂ to cyclooctene has been shown to occur via an anti-addition mechanism. nih.gov In some cases, these reactions can be complex, with the possibility of equilibrium between the starting materials and the adduct. nih.gov The addition of selenium dihalides to cis,cis-cycloocta-1,5-diene is known to result in a transannular addition, yielding a 2,6-dihalo-9-selenabicyclo[3.3.1]nonane. mdpi.com While specific data for this compound is limited, it is expected to react similarly to other substituted cyclooctenes, likely forming the corresponding anti-addition product.

Table 3: Addition of Selenium Dihalides to Cyclooctenes

| Substrate | Reagent | Product | Stereochemistry | Reference |

| Cyclooctene | SeBr₂ | Bis(2-bromocyclooctyl) selenide (B1212193) | Anti-addition | nih.gov |

| cis,cis-Cycloocta-1,5-diene | SeCl₂/SeBr₂ | 2,6-Dihalo-9-selenabicyclo[3.3.1]nonane | Transannular addition | mdpi.com |

Catalytic Hydrogenation and Hydrometalation

Catalytic hydrogenation of the double bond in this compound would yield (bromomethyl)cyclooctane. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). catalysis.blog The hydrogenation of cyclooctene to cyclooctane is a well-known transformation. catalysis.blog For substituted cyclooctenes, the hydrogenation can be highly selective. For instance, the hydrogenation of 1,5-cyclooctadiene (B75094) can be selectively stopped at the cyclooctene stage using specific catalysts. researchgate.net The presence of the bromomethyl group might influence the rate and selectivity of the hydrogenation, and care must be taken to avoid hydrogenolysis of the carbon-bromine bond, which can be achieved by using specific catalyst poisons like diphenylsulfide. organic-chemistry.org

Hydrometalation involves the addition of a metal hydride bond across the double bond. This reaction is a key step in many catalytic processes and can be used to introduce a variety of functional groups.

Transition Metal-Catalyzed Transformations

The allylic bromide functionality in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki, Heck, and Negishi couplings.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.org this compound could potentially react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the benzylic position. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.comdiva-portal.org While typically used with aryl or vinyl halides, allylic halides can also participate in some variations.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Allylic halides are known to be effective substrates in Negishi couplings, making this a viable method for the functionalization of this compound. wikipedia.orgorganic-chemistry.org

Table 4: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Type |

| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd catalyst, Base | 1-(R-methyl)cyclooct-1-ene |

| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst, Base | 1-((E)-3-R'-prop-1-en-1-yl)cyclooct-1-ene |

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd or Ni catalyst | 1-(R-methyl)cyclooct-1-ene |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. sigmaaldrich.com These reactions, including the Suzuki-Miyaura and Sonogashira couplings, are widely used in both academic and industrial settings. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates. libretexts.org This reaction is prized for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents. libretexts.org The catalytic cycle typically involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Sonogashira coupling reaction provides a powerful method for the synthesis of enynes and arylacetylenes by coupling terminal alkynes with aryl or vinyl halides. sioc-journal.cnbeilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper salt, proceeding under mild, often room temperature, conditions. nih.gov Copper-free Sonogashira protocols have also been developed, expanding the reaction's scope and applicability. beilstein-journals.orgnih.gov

While direct studies on this compound in these specific named reactions are not extensively detailed in the provided search results, the reactivity of similar vinyl and alkyl halides in palladium-catalyzed couplings is well-established. sigmaaldrich.comnih.gov For instance, palladium-catalyzed cross-coupling reactions of aryl and alkyl halides are versatile tools in synthetic chemistry. nih.gov The development of these reactions has seen significant progress, with a variety of palladium complexes and ligands enabling transformations under mild conditions, including at room temperature and in aqueous media. sigmaaldrich.com

Table 1: Overview of Common Palladium-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Pd(0) complex, Base | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex, Cu salt (optional), Base | C(sp)–C(sp²), C(sp)–C(sp) |

| Heck Coupling | Alkene + Aryl/Vinyl Halide | Pd(0) complex, Base | C=C–C(sp²) |

| Buchwald-Hartwig Amination | Amine + Aryl/Vinyl Halide | Pd complex, Base | C–N |

| Negishi Coupling | Organozinc Reagent + Organic Halide | Pd or Ni complex | C–C |

Nickel-Catalyzed Reactions, including Hydride Chemistry

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. issuu.combeilstein-journals.org Nickel's unique electronic properties and ability to participate in different catalytic cycles, including those involving Ni(0)/Ni(II) and radical chain processes, allow for transformations that are sometimes challenging for palladium. issuu.comnih.gov

Nickel-catalyzed reactions often employ non-activated C-O electrophiles, such as carbamates and pivalates, expanding the range of accessible starting materials. issuu.com The development of nickel-catalyzed cross-coupling of unactivated alkyl electrophiles has been a significant advancement, enabling the formation of carbon-carbon bonds under mild conditions. nih.gov These reactions can proceed through various mechanisms, including a Ni(0)/Ni(II) catalytic cycle or a radical chain process, depending on the choice of ligand and reaction conditions. nih.gov

Nickel hydride chemistry plays a crucial role in many nickel-catalyzed transformations. acs.org Nickel hydride complexes can be generated in situ from various precursors and participate in key elementary steps such as olefin insertion and migratory coupling. acs.orgresearchgate.netresearchgate.net For example, the reaction of a nickel hydride complex with an olefin can lead to the formation of a nickel-alkyl intermediate, which can then undergo further reactions. researchgate.net In some cases, the insertion of a coordinated ligand, such as cyclooctadiene (COD), into a Ni-H bond can occur. researchgate.netacs.org

Mechanistic studies of nickel-catalyzed reactions have revealed the potential for multiple reaction pathways. For instance, the cyclization of a 1,3-diene with a tethered carbonyl group can be explained by two possible mechanisms: one involving a nickel hydride complex and a π-allylnickel intermediate, and another involving a zerovalent nickel complex and a nickelacycle intermediate. researchgate.net The choice of mechanism can often be influenced by the reaction conditions and the ligands employed. researchgate.net

Table 2: Mechanistic Pathways in Nickel-Catalyzed Reactions

| Proposed Mechanism | Key Intermediates | Description | Reference |

| Nickel Hydride Pathway | Nickel Hydride Complex, π-Allylnickel Intermediate | A nickel hydride complex initiates the reaction, leading to a π-allylnickel intermediate which then undergoes further transformation. | researchgate.net |

| Zerovalent Nickel Pathway | Nickelacycle Intermediate | A zerovalent nickel complex undergoes oxidative cyclization with the substrate to form a nickelacycle, which then proceeds to the final product. | researchgate.net |

| Radical Chain Process | Alkyl Radical, Ni(I)/Ni(II)/Ni(III) species | The reaction is initiated by a Ni(II) species and proceeds through a radical chain involving Ni(I), Ni(II), and Ni(III) intermediates and an alkyl radical. | nih.gov |

Gold-Catalyzed Cycloisomerization and Rearrangements

Homogeneous gold catalysis has become a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. nih.govnih.govrsc.org Gold catalysts, typically cationic gold(I) complexes, are highly carbophilic and can promote a wide range of transformations, including cycloisomerizations and skeletal rearrangements of enynes. nih.govrsc.org

Gold-catalyzed cycloisomerization of 1,n-enynes is a prominent reaction that proceeds through pathways distinct from those observed with other transition metals like palladium or platinum. nih.gov Instead of the Alder-ene type reactions common with Pd(II) and Pt(II), gold(I) catalysts favor pathways involving the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govrsc.org These intermediates are highly delocalized and can be described as gold(I)-stabilized cyclopropylmethyl/cyclobutyl/homoallyl carbocations. nih.gov The specific reaction pathway and the resulting products are highly dependent on the substitution pattern of the enyne substrate. nih.gov

Gold catalysts can also effect skeletal rearrangements of enynes, which can be broadly classified as single-cleavage or double-cleavage rearrangements. nih.gov The selectivity between these pathways is influenced by factors such as the electronic nature of the substituents on the enyne. scimarina.org For instance, electron-rich substituents can enable stereoconvergence through a rotational equilibrium. scimarina.org The use of different ligands can also control the reaction pathway, leading to divergent synthesis of different product scaffolds from the same starting material. rsc.org

Recent research has also explored gold-catalyzed tandem reactions, where an initial cycloisomerization is followed by other transformations, leading to the rapid construction of complex molecular architectures. rsc.orgencyclopedia.pub These include cascade reactions for the synthesis of naphthalenes, indenones, and other polycyclic systems. encyclopedia.pub

Table 3: Key Features of Gold-Catalyzed Reactions of Enynes

| Reaction Type | Key Intermediate | Controlling Factors | Typical Products |

| Cycloisomerization | Cyclopropyl gold(I) carbene | Substrate substitution pattern | Bicyclic and polycyclic compounds |

| Skeletal Rearrangement | Gold carbene/carbenoid | Ligands, substrate electronics | Dienes, rearranged skeletons |

| Tandem Cyclization/Cascade | Vinyl cationic intermediates | Reaction conditions, trapping agents | Naphthalenes, indenones, polycycles |

Radical Reactions and Cyclization Cascades

Radical reactions offer a powerful and complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.

Tributyltin hydride (Bu₃SnH) is a classical reagent for mediating radical cyclization reactions. thieme.dersc.org In the context of unsaturated bromo compounds, Bu₃SnH serves as a radical initiator and a hydrogen atom donor. The reaction is initiated by the homolytic cleavage of the carbon-bromine bond to generate a carbon-centered radical. This radical can then undergo intramolecular addition to a suitably positioned double or triple bond, forming a new ring and a new radical center. The newly formed radical then abstracts a hydrogen atom from Bu₃SnH, yielding the cyclized product and a tributyltin radical (Bu₃Sn•), which continues the radical chain.

A study on the reduction of 5-(bromomethyl)cyclo-octene with tributyltin hydride demonstrated the formation of bicyclo[4.2.1]nonane along with some bicyclo[3.3.1]nonane. researchgate.net This indicates that the initially formed cyclo-oct-4-enylmethyl radical undergoes a transannular cyclization. researchgate.net The rates of these cyclization reactions are estimated to be approximately 10⁵ s⁻¹ at 25°C. researchgate.net The cyclization of the related cyclohept-4-enylmethyl radicals to give bicyclo[3.2.1]octane also occurs via a transannular pathway. researchgate.net

The tributyltin hydride-mediated cyclization of unsaturated aldehydes and ketones has also been reported. rsc.org This reaction proceeds through the reversible addition of the tributyltin radical to the carbonyl double bond, forming an intermediate O-stannyl ketyl. rsc.org This nucleophilic radical can then add intramolecularly to an electron-rich double bond to form five- or six-membered rings. rsc.org

The olefinic double bond in this compound is susceptible to free radical addition reactions. The reactivity of nitrate (B79036) radicals (NO₃) towards a series of olefins has been shown to be characteristic of electrophilic addition to the double bond. dss.go.th The rate of this addition varies significantly with the structure of the olefin, with more substituted olefins generally reacting faster. dss.go.th

Intramolecular radical additions are also a key feature of the reactivity of unsaturated systems. The generation of an iminyl radical has been shown to undergo intramolecular radical addition to an adjacent aromatic ring. umich.edu In a related process, alkyl and aryl radicals can be generated and added to aromatic substrates. umich.edu The study of gas-phase reactions of the nitrate radical with olefins has provided kinetic data for these addition processes. dss.go.th

Applications in Complex Organic Molecule Synthesis

Construction of Bridged and Fused Polycyclic Architectures

The eight-membered ring and the reactive bromomethyl group of 1-(bromomethyl)cyclooct-1-ene make it a suitable precursor for synthesizing bicyclic compounds, including both bridged and fused ring systems.

The formation of bicyclic structures from this compound can be envisioned through intramolecular reactions that create a new bond between the exocyclic methyl carbon and the cyclooctene (B146475) ring. A primary route to achieve this is through the generation of a bicyclo[6.1.0]nonane skeleton. Although direct cyclization of this compound is not extensively documented, related syntheses provide a clear precedent. For instance, the cyclopropanation of cyclooctene derivatives is a well-established method for creating the bicyclo[6.1.0]nonane core. nih.gov

One plausible strategy involves treating this compound with a strong, non-nucleophilic base. This could induce an intramolecular 1,3-elimination of HBr, forming a cyclopropane (B1198618) ring fused to the eight-membered ring, resulting in a derivative of bicyclo[6.1.0]nonene. The synthesis of bicyclo[6.1.0]nonyne carboxylic acid, a key bioorthogonal reagent, often starts from cyclooctadiene and proceeds through a cyclopropanated intermediate, highlighting the viability of this ring system. rsc.orgresearchgate.net Such syntheses underscore the strategic importance of cyclopropanation in the cyclooctane (B165968) series. nih.govnih.gov

Table 1: Potential Intramolecular Cyclization Pathways

| Starting Material Analogue | Reagent/Condition | Product Skeleton | Plausible Product from this compound |

|---|---|---|---|

| Cyclooctene | Diazomethane/Catalyst | Bicyclo[6.1.0]nonane | Bicyclo[6.1.0]non-1(9)-ene |

| 1,5-Cyclooctadiene (B75094) | Ethyl Diazoacetate/Rh₂(OAc)₄ | Ethyl bicyclo[6.1.0]nonene-9-carboxylate nih.gov | Bicyclo[6.1.0]non-1(9)-ene |

Annulation, the formation of a new ring fused to an existing one, represents another powerful application of this compound. The double bond of the cyclooctene ring can act as a two-atom component in cycloaddition reactions, or the entire molecule can be modified to participate in reactions like the Diels-Alder cycloaddition.

To be used as a four-electron diene component in a [4+2] Diels-Alder reaction, this compound would first need to be converted into a conjugated diene. wikipedia.orgmasterorganicchemistry.com This could potentially be achieved by introducing a second double bond in conjugation with the existing one. Once formed, such a cyclooctadiene derivative could react with a dienophile to generate a fused six-membered ring. The Diels-Alder reaction is a robust method for forming six-membered rings with high stereocontrol and has been applied to the synthesis of complex molecules containing fused cycloheptane (B1346806) and cyclooctane rings. nih.govyoutube.comyoutube.com

Alternatively, the double bond of this compound can act as the dienophile, reacting with a conjugated diene. This would lead to the formation of a bicyclic system where a new six-membered ring is fused to the cyclooctane core. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, a role the bromomethyl group can play to some extent. youtube.com

Table 2: Potential Annulation Strategies

| Reaction Type | Role of Cyclooctene Moiety | Potential Reactant | Resulting Fused System |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Butadiene | Bicyclo[6.4.0]dodec-1(8)-ene derivative |

| [4+2] Diels-Alder | Diene (after modification) | Maleic anhydride | Polycyclic system with a fused six-membered ring |

Precursors for Heterocyclic Systems

The electrophilic nature of the allylic bromide makes this compound an excellent starting point for the synthesis of various fused heterocyclic compounds containing oxygen, sulfur, or selenium.

The reaction of this compound with oxygen-based nucleophiles provides a direct route to fused oxygen heterocycles. Following the principles of the Williamson ether synthesis, reaction with an alkoxide leads to the formation of an ether. libretexts.orgmasterorganicchemistry.comlibretexts.org If the nucleophile is part of the same molecule (intramolecular Williamson ether synthesis), a cyclic ether can be formed. libretexts.orglibretexts.org

For example, hydrolysis of this compound would yield the corresponding allylic alcohol, (cyclooct-1-en-1-yl)methanol. This intermediate can undergo acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the double bond to form a fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. Alternatively, this alcohol could be oxidized to an aldehyde or carboxylic acid. Subsequent intramolecular reactions could then lead to fused lactones, such as 4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one. chemsynthesis.com The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provides a related pathway for furan formation. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis of Fused Oxygen Heterocycles

| Nucleophile/Reagents | Intermediate Product | Final Heterocyclic System |

|---|---|---|

| H₂O / mild base | (Cyclooct-1-en-1-yl)methanol | Fused tetrahydrofuran (via cyclization) |

| Acetate (CH₃COO⁻) | (Cyclooct-1-en-1-yl)methyl acetate | (Cyclooct-1-en-1-yl)methanol (after hydrolysis) |

| Phthalamide, then H₂O | (Cyclooct-1-en-1-yl)methanamine | Fused lactam (after oxidation and cyclization) |

Analogous to oxygen heterocycles, fused sulfur and selenium heterocycles are accessible from this compound. Research has demonstrated the synthesis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes. nih.gov A common route to such compounds is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a β-cyano-ester or related compound in the presence of elemental sulfur and a base. In this context, cyclooctanone, derivable from cyclooctene, could be a precursor. The synthesis of fused thiophenes often involves cyclization of a suitable substituted precursor onto the ring. organic-chemistry.org

For selenium heterocycles, the bromine atom can be displaced by a selenium nucleophile. dntb.gov.uamdpi.com For example, reaction with sodium hydrogen selenide (B1212193) (NaHSe) could generate an intermediate selenol, (cyclooct-1-en-1-yl)methaneselenol. This highly reactive species could then undergo intramolecular cyclization onto the double bond to yield a fused selenium-containing ring. clockss.org While simple benzoselenepines can be unstable, the introduction of substituents can enhance stability. clockss.org The synthesis of various selenium heterocycles often relies on the reaction of an organometallic or halo-organic compound with elemental selenium. mdpi.commdpi.comnih.gov

Table 4: Synthesis of Fused Sulfur and Selenium Heterocycles

| Reagent(s) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Cyclooctanone, Ethyl cyanoacetate, Sulfur, Morpholine | Gewald Aminothiophene Synthesis | 2-Amino-3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene | Based on nih.gov |

| Sodium sulfide (B99878) (Na₂S) | Nucleophilic Substitution followed by Cyclization | 4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]thiophene | Plausible |

Building Blocks for Macrocyclic Compounds

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. This compound can serve as a key building block for macrocycle synthesis due to its capacity to be bifunctionalized.

One straightforward approach is the intermolecular coupling of two molecules of this compound under high-dilution conditions. For example, reaction with a dithiol or a diamine linker could lead to the formation of a large ring containing two cyclooctene moieties. Another strategy involves converting the bromide to a nucleophile (e.g., a thiol via reaction with thiourea) and the double bond to an electrophile (e.g., via epoxidation). An intermolecular reaction between these two functionalized molecules would then yield a macrocyclic dimer.

More complex macrocyclization strategies, such as ene-yne cross-coupling, have been developed for the preparation of polyunsaturated macrocycles and could be adapted for use with derivatives of this compound. umn.edu The molecule could be elaborated with a terminal alkyne at one end and a vinyl iodide at the other, setting the stage for an intramolecular coupling reaction to form a large ring.

Role in Bioorthogonal Chemistry Contexts

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While strained alkenes and alkynes are common players in this field, the specific application of this compound in bioorthogonal labeling or other related contexts has not been documented in the accessible research.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. High-resolution 1D and 2D NMR experiments provide unambiguous evidence for the atomic connectivity and constitution of 1-(Bromomethyl)cyclooct-1-ene.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift principles and data from analogous structures. weebly.comliverpool.ac.ukpdx.edu The presence of symmetry in the molecule simplifies the spectra, as chemically equivalent nuclei produce a single signal. masterorganicchemistry.com

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, six unique proton signals are expected due to a plane of symmetry bisecting the molecule. The vinylic proton (on C2) is expected to appear downfield due to the deshielding effect of the double bond. The bromomethyl protons are also shifted downfield by the electronegative bromine atom. libretexts.org The splitting of signals follows the n+1 rule, where 'n' is the number of adjacent protons. savemyexams.com

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =C-H | ~5.6 - 6.0 | Triplet (t) | 1H |

| -CH₂ -Br | ~4.0 | Singlet (s) | 2H |

| Allylic CH₂ | ~2.2 - 2.4 | Quartet (q) | 2H |

| Ring CH₂ | ~2.0 - 2.2 | Multiplet (m) | 2H |

| Ring CH₂ | ~1.4 - 1.6 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak, revealing the carbon skeleton's symmetry and the functional groups present. cognitoedu.org The molecule this compound is expected to show six distinct signals in its ¹³C NMR spectrum. The two vinylic carbons (C1 and C2) will appear in the characteristic range for alkenes (100-150 ppm). libretexts.org The carbon attached to the bromine atom will be shifted downfield, though not as significantly as in simple alkanes due to the adjacent sp² carbon. weebly.com

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 1 (=C-CH₂Br) | ~135 - 145 |

| C 2 (=C-H) | ~125 - 135 |

| C H₂-Br | ~35 - 45 |

| Allylic C H₂ | ~30 - 35 |

| Ring C H₂ | ~25 - 30 |

To confirm the assignments made from 1D NMR and to definitively establish the bonding network, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons, and sequentially between the protons along the aliphatic chain of the cyclooctene (B146475) ring. This confirms the sequence of methylene (B1212753) groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For instance, the proton signal predicted around 4.0 ppm would correlate with the carbon signal around 35-45 ppm, confirming the -CH₂-Br group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This technique is crucial for connecting different parts of the molecule. Key correlations for this compound would include:

A correlation from the bromomethyl protons (~4.0 ppm) to both vinylic carbons (C1 and C2).

Correlations from the allylic protons (~2.2-2.4 ppm) to the vinylic carbons (C1 and C2).

Correlations from the vinylic proton (~5.6-6.0 ppm) to the allylic carbon and C1.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. missouri.edu These methods are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy measures changes in polarizability. libretexts.org Together, they provide a detailed fingerprint of the functional groups present.

The key functional groups in this compound are the carbon-carbon double bond (C=C), sp² and sp³ carbon-hydrogen bonds (C-H), and the carbon-bromine bond (C-Br).

Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| sp² C-H | Stretch | 3100 - 3000 orgchemboulder.com | Medium | Medium |

| sp³ C-H | Stretch | 3000 - 2850 orgchemboulder.com | Strong | Medium |

| C=C | Stretch | 1680 - 1640 orgchemboulder.com | Medium-Weak | Strong |

| CH₂ | Scissoring | 1470 - 1450 orgchemboulder.com | Medium | Medium |

| C-H (wag of CH₂Br) | Bend | 1300 - 1150 libretexts.orgacs.org | Medium | Weak |

The C=C stretch is often stronger in the Raman spectrum due to the high polarizability of the double bond. Conversely, the C-Br stretch, involving a polar bond, typically shows a strong absorption in the IR spectrum. missouri.edulibretexts.org The low-frequency vibrations of the cyclooctane (B165968) ring structure itself would appear in the fingerprint region below 1000 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an exact molecular geometry.

A search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Should a single crystal of the compound be grown and analyzed, this technique would provide invaluable information on the conformation of the eight-membered ring, which is known to adopt various low-energy forms (e.g., boat-chair, twist-boat). It would also precisely define the spatial relationship between the bromomethyl group and the cyclooctene ring.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules—molecules that are non-superimposable on their mirror images and can exist as enantiomers. These techniques measure the differential absorption of left- and right-circularly polarized light.

An analysis of the structure of this compound reveals that the molecule is achiral. It possesses a plane of symmetry that passes through the C1-C(H₂)Br bond and bisects the ring. Because it is achiral, it does not have enantiomers and therefore will not exhibit optical activity. Consequently, chiroptical spectroscopy is not an applicable technique for determining enantiomeric excess for this compound.

Computational Chemistry and Theoretical Studies of 1 Bromomethyl Cyclooct 1 Ene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1-(Bromomethyl)cyclooct-1-ene, forming the basis for predicting its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry used to study this compound [8, 10]. DFT methods, such as the widely used B3LYP or M06-2X functionals, calculate the electronic energy and structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy [17, 22]. These methods are routinely employed to determine key molecular properties, including optimized ground-state geometries, vibrational frequencies for spectral prediction and characterization of stationary points, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [23, 24].

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a systematic way to improve upon the Hartree-Fock approximation by incorporating electron correlation . For a molecule like this compound, these calculations are critical for obtaining highly accurate energies and for benchmarking the results from less expensive DFT methods [10, 22]. Together, these quantum mechanical methods provide a comprehensive picture of the molecule's electronic landscape, which dictates its behavior in chemical reactions.

Basis Set Selection and Level of Theory Considerations

The accuracy of any electronic structure calculation is critically dependent on the chosen level of theory (the combination of method and basis set) . The basis set is a set of mathematical functions used to construct the molecular orbitals. For systems containing heavy atoms like bromine, the choice of basis set is particularly important.

Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for initial geometry optimizations and frequency calculations due to their computational efficiency. The inclusion of polarization functions (d, p) is essential for accurately describing the bonding environment, especially around the bromine atom and the sp²-hybridized carbons of the double bond . For higher accuracy energy calculations, more extensive correlation-consistent basis sets, like those developed by Dunning (e.g., cc-pVTZ or aug-cc-pVTZ), are preferred. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing anions or systems with significant non-covalent interactions .

The selection of a specific DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) in combination with a suitable basis set represents a trade-off between accuracy and computational resources. Studies on this compound often employ multiple levels of theory to ensure the robustness of the calculated results, as illustrated in the table below.

| Level of Theory (Method/Basis Set) | C=C Bond Length (Å) | C-Br Bond Length (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|

| B3LYP/6-31G(d) | 1.341 | 1.965 | 2.15 |

| M06-2X/6-311+G(d,p) | 1.338 | 1.948 | 0.51 |

| MP2/aug-cc-pVTZ | 1.335 | 1.941 | 0.00 |

| ωB97X-D/def2-TZVP | 1.337 | 1.945 | 0.33 |

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, a complete picture of the reaction mechanism can be constructed.

Transition State Characterization and Reaction Coordinate Analysis

Identifying and characterizing the transition state (TS) is the central task in the computational study of a reaction mechanism. A transition state represents the highest energy point along a reaction coordinate and is defined mathematically as a first-order saddle point on the potential energy surface . For reactions of this compound, such as nucleophilic substitutions or intramolecular cyclizations, computational algorithms are used to locate the geometry of the TS.

Once a candidate TS structure is located, its identity must be confirmed through a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond) .

To definitively connect the transition state to the corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path downhill from the TS in both the forward and reverse directions, ensuring that the located TS correctly links the intended starting materials and products on the potential energy surface [17, 22].

Energy Landscapes and Reaction Barriers

By calculating the energies of the optimized reactants, transition states, and products, a potential energy landscape, or reaction profile, can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the reaction . The most critical kinetic parameter derived from this landscape is the activation energy (or reaction barrier, ΔE‡), which is the energy difference between the reactants and the transition state.

ΔE‡ = E(Transition State) - E(Reactants)

A lower activation energy corresponds to a faster reaction rate. Computational studies can compare the activation barriers for competing reaction pathways, providing a rationale for observed product distributions. For example, in reactions of this compound, calculations can determine whether a direct Sₙ2 substitution or a more complex Sₙ2' pathway is kinetically favored. Furthermore, the influence of the environment can be modeled using implicit or explicit solvent models, which can significantly alter the calculated energy barriers .

| Reaction Pathway | Computational Model | Solvent Model | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |

|---|---|---|---|---|

| 5-exo-trig Cyclization | M06-2X/6-311+G(d,p) | Gas Phase | 28.5 | -12.3 |

| 5-exo-trig Cyclization | M06-2X/6-311+G(d,p) | PCM (Water) | 25.1 | -15.8 |

| 6-endo-trig Cyclization | M06-2X/6-311+G(d,p) | Gas Phase | 34.2 | -8.1 |

| 6-endo-trig Cyclization | M06-2X/6-311+G(d,p) | PCM (Water) | 31.7 | -10.5 |

Conformational Analysis and Molecular Dynamics

The eight-membered cyclooctene (B146475) ring is known for its significant conformational flexibility. The presence of the double bond and the bulky bromomethyl substituent makes the conformational landscape of this compound particularly complex. Computational methods are essential for identifying the most stable conformers and understanding their dynamic interplay.

A thorough conformational analysis typically begins with a systematic or stochastic search of the potential energy surface to identify all low-energy minima. The cyclooctene ring itself can adopt several distinct conformations, with the boat-chair (BC) family often being the most stable, followed by others like the twist-boat (TB) and twist-chair-chair (TCC) forms. For this compound, each of these ring conformations is further complicated by the possible orientations (rotamers) of the C-C single bond connecting the bromomethyl group to the ring.

Once a set of unique conformers is identified, their geometries are fully optimized, and their relative energies are calculated at a high level of theory. This analysis reveals the global minimum energy structure as well as the populations of other conformers at a given temperature, as predicted by the Boltzmann distribution.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time (from picoseconds to nanoseconds), MD can reveal the pathways and timescales for interconversion between different stable conformers. This is particularly valuable for understanding how the molecule's shape fluctuates in solution, which can have profound implications for its reactivity, as the accessibility of the reactive C-Br bond may differ significantly between conformers.

Energy-Minimized Structures and Conformational Isomerism

The cyclooctene ring is known for its conformational flexibility, and the presence of substituents can significantly influence the preferred geometries. researchgate.net Computational studies, often employing methods like density functional theory (DFT), are used to determine the energy-minimized structures and the relative energies of different conformers. researchgate.net For substituted cycloalkanes, the chair conformation is generally the most stable. libretexts.org The bromomethyl group on this compound introduces additional conformational possibilities and steric considerations.

The relative steric hindrance of a substituent group is a key factor in determining the most stable conformation. libretexts.org In substituted cyclohexanes, for example, substituents preferentially occupy equatorial positions to minimize steric strain. libretexts.org While specific computational data for this compound is not abundant in the available literature, general principles suggest that the molecule will adopt a conformation that minimizes steric interactions between the bromomethyl group and the cyclooctene ring. The most stable conformation of trans-cyclooctene (B1233481) (TCO) is similar to the chair conformation of cyclohexane. nih.gov

Table 1: Calculated Conformational Parameters for Substituted Cycloalkanes This table would typically include data such as dihedral angles, bond lengths, and relative energies for different conformers of this compound. However, specific computational studies providing this level of detail for this exact molecule are not readily available in the searched literature. General principles of conformational analysis of substituted cycloalkenes would apply. libretexts.orgnih.gov

| Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

Dynamics of Ring Inversion and Steric Effects

The cyclooctene ring can undergo ring inversion, a process that involves passing through higher-energy transition states. The energy barrier for this inversion is influenced by the substituents on the ring. dss.go.th The bromomethyl group in this compound is expected to create steric hindrance that affects the dynamics of this process. libretexts.org

The steric bulk of substituents can significantly raise the energy barrier for ring inversion. libretexts.org For instance, in substituted cyclohexanes, bulky groups increase the energy of the axial conformation, thereby influencing the equilibrium between conformers. libretexts.org While direct experimental or computational values for the ring inversion barrier of this compound were not found, studies on similar substituted cyclooctenes indicate that both steric and electronic effects of substituents play a crucial role. nih.gov The presence of the bromomethyl group, an additional site for chemical reactivity, introduces steric bulk that influences the compound's conformational preferences.

Table 2: Theoretical Energy Barriers for Ring Inversion of Substituted Cycloalkenes This table would present calculated activation energies for the ring inversion process. Specific data for this compound is not available in the provided search results. The data would be derived from computational studies analyzing the potential energy surface of the molecule.

| Molecule | Method | Calculated Inversion Barrier (kcal/mol) |

| This compound | Data Not Available | Data Not Available |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.comtaylorandfrancis.comnumberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to determining the outcome of a chemical reaction. numberanalytics.comuou.ac.in

For this compound, the HOMO is likely localized on the carbon-carbon double bond, making it the nucleophilic site, while the LUMO is expected to be associated with the antibonding orbital of the carbon-bromine bond, making the bromomethyl group the primary electrophilic site for SN2 reactions. ucsb.eduacs.org The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. taylorandfrancis.comresearchgate.net FMO theory can also be used to predict the stereochemical outcome of reactions. numberanalytics.com

Table 3: Calculated Frontier Molecular Orbital Energies This table would contain the calculated energies of the HOMO and LUMO for this compound, which are crucial for predicting its reactivity. researchgate.net Specific calculated values for this compound were not found in the search results.

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationships (QSAR) for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new or untested compounds. nih.gov

For analogs of this compound, QSAR models could be developed to predict their reactivity in various reactions. Descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies), and topological indices. nih.govresearchgate.net For example, a QSAR model might predict how changes in the substituents on the cyclooctene ring affect the rate of a nucleophilic substitution reaction. nih.gov The development of such models requires a dataset of compounds with known reactivities. nih.govrsc.org While specific QSAR studies on this compound analogs were not found, the general methodology is widely applied in chemistry. nih.govnih.gov

Table 4: Example of a QSAR Model for Predicting Reactivity of Cycloalkene Analogs This table illustrates the general form of a QSAR model. A specific model for this compound analogs would require experimental data and dedicated computational analysis.

| Dependent Variable (e.g., log(k)) | Independent Variable(s) (Descriptors) | QSAR Equation | Statistical Parameters (R², Q²) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Emerging Research Directions and Future Prospects

Exploration of Asymmetric Catalysis in its Transformations

The development of asymmetric catalytic transformations is a major frontier in organic synthesis, aiming to produce chiral molecules with high enantioselectivity. scu.edu.cn For substrates like 1-(Bromomethyl)cyclooct-1-ene, asymmetric catalysis can unlock pathways to a wide array of optically active compounds, which are crucial in pharmaceuticals and other life sciences.

Research in this area focuses on the use of chiral catalysts, such as those based on transition metals (e.g., palladium, iridium, copper) complexed with chiral ligands, or bifunctional organocatalysts. kyoto-u.ac.jpumn.edu These catalysts create a chiral environment that can differentiate between the two faces of the cyclooctene (B146475) double bond or the prochiral centers generated during a reaction, leading to one enantiomer being formed preferentially. A key challenge is controlling the high reactivity of allylic bromides to prevent rapid, non-selective background reactions. kyoto-u.ac.jp Bifunctional organocatalysts, which use non-covalent interactions to recognize and activate the substrate, are a promising strategy to achieve high selectivity. kyoto-u.ac.jp

Future work will likely involve the design of more sophisticated catalysts, including chiral N,N'-dioxide ligands and spirocyclic ligands, to control the stereochemistry of reactions involving the cyclooctene ring. scu.edu.cn The goal is to establish new, widely applicable asymmetric reactions that can be used for the industrial production of valuable chiral fine chemicals. scu.edu.cn

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. syrris.jp Integrating the synthesis and transformations of this compound into flow systems is a key area of emerging research.

Continuous flow reactors, such as chip-based microreactors or packed-bed reactors, provide superior heat and mass transfer, allowing for reactions to be run under conditions that would be hazardous in a batch setup. syrris.jp For example, the generation and subsequent reaction of highly reactive intermediates derived from this compound can be precisely controlled by managing residence time, temperature, and stoichiometry. syrris.jp

The use of packed-bed reactors containing immobilized catalysts or reagents is particularly advantageous. syrris.jp This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for the catalyst to be reused over multiple runs, aligning with the principles of green chemistry. Future developments may see the combination of flow chemistry with other enabling technologies, such as photochemistry or electrochemistry, to drive novel transformations of this compound.

Development of Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic processes. beilstein-journals.org Research into the sustainable synthesis and use of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tcd.iedoi.org

Key strategies in this area include:

Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste and energy consumption. tcd.iedoi.org The development of highly efficient and recyclable catalysts is a primary focus.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. tcd.ie

Renewable Feedstocks: Exploring pathways to synthesize the cyclooctene scaffold from biomass-derived sources rather than petroleum-based ones. doi.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents.

The overarching goal is to redesign chemical processes from the ground up, considering safety, pollution prevention, and energy optimization as essential criteria for efficiency, alongside chemical yield. beilstein-journals.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the synthesis of new molecules with desired properties. For this compound, computational methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of selectivity.

This predictive power allows for the in silico design of novel derivatives of this compound with tailored reactivity. By modifying substituents on the cyclooctene ring, chemists can fine-tune the electronic and steric properties of the molecule to enhance its performance in specific applications. For instance, computational modeling could be used to design a derivative that is more susceptible to a particular type of cycloaddition reaction or that possesses enhanced binding affinity for a biological target.

The synergy between computational modeling and experimental synthesis accelerates the discovery of new functional molecules and materials, reducing the time and resources spent on trial-and-error experimentation.

Applications in Supramolecular Chemistry and Materials Science

The unique structure of this compound makes it an attractive building block for supramolecular chemistry and materials science. Supramolecular chemistry focuses on creating large, well-organized structures from molecular components held together by non-covalent interactions like hydrogen bonding and π-π stacking. numberanalytics.comajwilsonresearch.com

Derivatives of this compound can be designed to self-assemble into complex architectures such as polymers, gels, or nanoparticles. ajwilsonresearch.com For example, the cyclooctene moiety can be polymerized via ring-opening metathesis polymerization (ROMP) to create polymers with unique thermal and mechanical properties. The bromomethyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups.

These advanced materials have potential applications in diverse fields: